3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one

Description

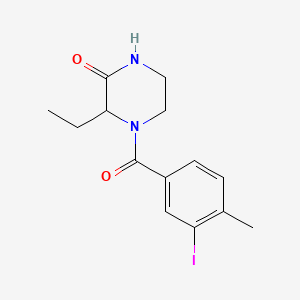

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one (a six-membered lactam ring) substituted with an ethyl group at the 3-position and a 3-iodo-4-methylbenzoyl moiety at the 4-position. Piperazin-2-one derivatives are of interest in medicinal chemistry due to their structural resemblance to bioactive molecules, often serving as scaffolds for drug design. The iodine substituent may enhance lipophilicity, affecting membrane permeability, while the methyl group could modulate metabolic stability .

Properties

IUPAC Name |

3-ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IN2O2/c1-3-12-13(18)16-6-7-17(12)14(19)10-5-4-9(2)11(15)8-10/h4-5,8,12H,3,6-7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRAFSZVSCJPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1C(=O)C2=CC(=C(C=C2)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one typically involves the following steps:

Formation of the Piperazinone Ring: The piperazinone ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

Attachment of the Iodo-Substituted Methylbenzoyl Group: This step involves the acylation of the piperazinone ring with 3-iodo-4-methylbenzoyl chloride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the iodo group.

Scientific Research Applications

Research indicates that 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one may exhibit various pharmacological activities, including:

-

Anticancer Activity: Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through inhibition of specific signaling pathways.

Compound Cell Line EC50 (μM) This compound A549 (lung cancer) <0.001 This compound HT-29 (colon cancer) <0.001

These findings indicate that this compound could serve as a lead structure for developing new anticancer agents.

Applications in Medicinal Chemistry

The unique structural features of this compound make it suitable for various applications in medicinal chemistry:

- Drug Development: Due to its potential biological activity, this compound can be explored as a scaffold for designing novel therapeutics targeting specific diseases.

- Biological Assays: It can be used in high-throughput screening assays to identify new inhibitors for specific enzymes or receptors involved in disease processes.

- Structure-Activity Relationship Studies: Research involving this compound can help elucidate the relationship between chemical structure and biological activity, guiding further modifications to enhance efficacy and selectivity.

Case Studies

Several studies have evaluated related compounds with similar structural characteristics:

-

Cytotoxicity Studies: A series of piperazine derivatives were synthesized and tested against various cancer cell lines, demonstrating significant antiproliferative activity.

- Study Findings:

- Compounds with similar piperazine scaffolds showed varying degrees of inhibition against wild-type and mutant Bcr-Abl kinases, indicating potential use in treating leukemia.

- Study Findings:

- Mechanistic Investigations: Research has focused on understanding how these compounds interact with biological targets at the molecular level, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Phenethylamino Benzoate Derivatives

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) () share a benzoate core but differ in their substitution patterns. Unlike the target compound’s piperazin-2-one ring, these analogues incorporate a phenethylamino linker and pyridazine substituents. Key comparisons include:

- Electronic Effects : Pyridazine (a diazine) in I-6230 introduces polarity and hydrogen-bonding capability, contrasting with the electron-withdrawing iodine in the target compound.

- Synthetic Accessibility: The iodine substituent may require specialized coupling reactions (e.g., halogenation or Suzuki-Miyaura cross-coupling with boronate precursors, as suggested in ’s synonyms), whereas pyridazine-containing compounds might rely on nucleophilic aromatic substitutions .

Piperazine Derivatives with Aromatic Substituents

The compound 3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one () shares a piperazine core but differs in substituents:

- Functional Complexity: The triazinone moiety in adds hydrogen-bonding sites, which could enhance target binding affinity compared to the simpler benzoyl group in the target compound .

Halogenated Analogues

1-(3-Fluoropyridin-4-yl)ethanone () highlights the role of halogens. Fluorine, being smaller and more electronegative than iodine, reduces steric hindrance and alters electronic properties. For example:

- Metabolic Stability : Fluorine often improves metabolic stability by blocking oxidation sites, while iodine’s size might increase susceptibility to enzymatic dehalogenation.

- Molecular Interactions : Fluorine participates in dipolar interactions, whereas iodine’s polarizability may enhance van der Waals forces in hydrophobic pockets .

Tabulated Comparison of Key Compounds

Biological Activity

3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one (CAS: 1009240-72-5) is a synthetic compound with notable biological activity, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

- Molecular Formula : C14H17IN2O2

- Molecular Weight : 372.20 g/mol

- CAS Number : 1009240-72-5

The compound exhibits its biological effects primarily through interactions with specific molecular targets, including receptor tyrosine kinases. Its structural features enable it to inhibit certain pathways involved in cancer progression and neurodegenerative diseases. The piperazine ring is known for enhancing bioactivity by improving solubility and binding affinity to target proteins.

Anticancer Properties

Research indicates that this compound may act as an inhibitor of mutant forms of protein tyrosine kinases, which are implicated in various cancers. For instance, studies have shown that compounds with similar structures can effectively inhibit the activity of the platelet-derived growth factor receptor alpha (PDGFRA) and other related kinases, leading to reduced tumor growth in vitro and in vivo models .

Neuroprotective Effects

The compound has also been investigated for its potential neuroprotective properties. It may influence pathways associated with neurodegenerative diseases, such as Parkinson's disease, by modulating the activity of heat shock proteins (HSPs) that play a crucial role in cellular stress responses . The ability to cross the blood-brain barrier enhances its therapeutic potential in treating central nervous system disorders.

Case Studies

- Cancer Treatment : In a preclinical study, this compound demonstrated significant antitumor effects in xenograft mouse models. The compound was administered orally and showed a dose-dependent reduction in tumor size without causing significant weight loss in subjects, indicating a favorable safety profile .

- Neurodegenerative Disease Models : Another study explored the compound's effects on neuronal cell lines exposed to oxidative stress. Results indicated that it could significantly reduce cell death and promote survival pathways, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Target Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | PDGFRA Inhibition | < 1 | Effective against mutant forms |

| Avapritinib | PDGFRA D842V Inhibition | < 0.1 | Approved for GIST treatment |

| TAS-116 | HSP90 Inhibition | < 0.5 | Selective for HSP90α/β |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Ethyl-4-(3-iodo-4-methylbenzoyl)piperazin-2-one?

- Answer : The compound can be synthesized via acylation of the piperazin-2-one core using 3-iodo-4-methylbenzoyl chloride. Key steps include:

- Coupling Reaction : Reacting 3-ethylpiperazin-2-one with the acyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperazinone to acyl chloride) and reaction time (6–8 hours at 0–5°C) to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated?

- Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl group at N3, benzoyl at C4) and iodobenzene resonance .

- Chromatography : Reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern (iodine contributes a distinct M+2 peak) .

Q. What are the stability considerations for long-term storage?

- Answer : Store in amber vials at –20°C under inert gas (argon) to prevent:

- Hydrolysis : The amide bond is susceptible to moisture; use desiccants in storage containers .

- Photodegradation : The iodoaryl group may undergo radical-mediated decomposition under UV light .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from:

- Assay Variability : Standardize cell-based assays using internal controls (e.g., reference inhibitors for kinase or receptor targets) .

- Solubility Effects : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent interference. Confirm solubility in assay buffers via nephelometry .

- Metabolite Interference : Perform LC-MS/MS to rule out in situ degradation during biological testing .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

- Answer : Prioritize modifications based on:

- Core Rigidity : Replace the piperazinone ring with a diazepane or morpholine scaffold to assess conformational flexibility .

- Electrophilic Substitutions : Introduce fluorine at the 4-methylbenzoyl position to enhance metabolic stability .

- Iodine Replacement : Substitute iodine with trifluoromethyl or cyano groups to evaluate halogen bonding vs. steric effects .

Q. How to develop a validated analytical method for impurity profiling?

- Answer : Follow ICH Q2(R1) guidelines:

- Column Selection : Use a Zorbax SB-C8 column (4.6 × 150 mm, 3.5 µm) with a 0.1% formic acid/acetonitrile gradient .

- Forced Degradation : Expose the compound to heat (60°C), acid (0.1N HCl), and UV light to identify degradation products .

- Limit Tests : Set thresholds for known impurities (e.g., unreacted starting material at ≤0.15%) using spiked calibration curves .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

- Answer : Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.